3,4-Dichloro-5-methylbenzylamine
Description
Properties
IUPAC Name |
(3,4-dichloro-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXMSKCBFKDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dichloro-5-methylbenzylamine is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a substituted benzylamine with the molecular formula . Its structure includes two chlorine atoms and a methyl group attached to the benzene ring, contributing to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, including phenylethanolamine-N-methyltransferase (PNMT), which plays a role in catecholamine biosynthesis. The inhibition of PNMT can affect neurotransmitter levels, influencing physiological responses such as stress and mood regulation .
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in HeLa cells through dose-dependent mechanisms .
- Biofilm Formation Inhibition : The compound has also been investigated for its ability to inhibit biofilm formation in various bacterial strains. At specific concentrations, it has shown significant reductions in biofilm density, which is crucial for preventing chronic infections associated with biofilms .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Research
A study focused on the cytotoxic effects of this compound on HeLa cells revealed that at concentrations of 10 μM and above, the compound significantly increased the percentage of apoptotic cells. Specifically, early apoptosis was observed in 14.46% of cells treated with the compound at a concentration similar to its IC50 value . This suggests potential applications in cancer therapy.
Case Study: Biofilm Formation
In another study examining biofilm formation by Vibrio aquamarinus, various concentrations of this compound were tested. The maximum inhibitory effect was noted at a concentration of , where biofilm formation was reduced to 5.78% compared to control samples . This highlights its potential as an antimicrobial agent.
Scientific Research Applications
Chemical Synthesis Applications
3,4-Dichloro-5-methylbenzylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. This property is exploited in the creation of more complex molecules used in pharmaceuticals and agrochemicals.
- Reduction Reactions : It can be reduced to form 3,4-Dichloro-5-methylbenzyl alcohol using reducing agents like sodium borohydride. This transformation is crucial for synthesizing alcohol derivatives that have various applications in organic chemistry.
- Oxidation Reactions : The compound can be oxidized to yield 3,4-Dichloro-5-methylbenzoic acid. This reaction is significant for producing carboxylic acids that are vital in organic synthesis and industrial applications.
Research has indicated that this compound possesses notable biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various bacterial strains. The presence of chlorine atoms enhances its bioactivity, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : In vitro studies suggest that certain derivatives of this compound may have anticancer properties. For instance, compounds containing this structure have been tested against cancer cell lines and demonstrated selective cytotoxicity towards tumor cells while showing lower toxicity to normal cells .
Industrial Applications
In industrial settings, this compound is utilized as a building block for the synthesis of specialty chemicals. Its unique chemical properties allow it to be used in the production of:
- Pharmaceutical Intermediates : The compound is crucial for synthesizing various pharmaceuticals due to its ability to undergo multiple chemical transformations.
- Agrochemicals : Its derivatives are explored for use in agrochemical formulations, particularly as fungicides and herbicides due to their biological activity against plant pathogens .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. These compounds exhibited significant activity against bacterial biofilms, suggesting potential applications in medical and agricultural fields .
- Drug Development : Research focused on creating "hybrid" compounds that incorporate the structure of this compound with other pharmacologically active units. These hybrids showed improved bioavailability and reduced toxicity compared to traditional drugs .
Comparison with Similar Compounds
3-Methylbenzylamine
- Structure : Benzene ring with a methyl group at position 3 and a benzylamine (-CH₂NH₂) group.
- Key Properties :
- Comparison :
- The absence of chlorine substituents in 3-methylbenzylamine reduces molecular weight (121.17 g/mol vs. ~190 g/mol for 3,4-dichloro-5-methylbenzylamine) and polarity, leading to lower boiling points and altered solubility profiles.
- The methyl group in 3-methylbenzylamine provides weak electron-donating effects, whereas chlorine atoms in the target compound are electron-withdrawing, affecting electronic distribution and reactivity in synthesis.
2,4-Dichloro-5-methoxyaniline
- Structure : Aniline derivative with chlorine at positions 2 and 4, methoxy (-OCH₃) at position 3.
- Key Properties :
- Comparison :
- The methoxy group in 2,4-dichloro-5-methoxyaniline enhances resonance stabilization, whereas the methyl group in this compound offers steric bulk without significant resonance effects.
- The benzylamine moiety in the target compound may exhibit higher basicity compared to the aniline derivative due to reduced conjugation of the lone pair on nitrogen.
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine
- Structure : Schiff base with a chlorobenzylidene group and a dimethylisoxazole ring .
- Key Properties :
- The isoxazole ring introduces heterocyclic rigidity, while the chloro-substituted benzylidene group enhances electrophilicity.
- Comparison :
- Unlike the target compound, this Schiff base lacks a free amine group, limiting its utility in reactions requiring nucleophilic amines (e.g., amidation).
- Chlorine substituents in both compounds contribute to similar electronic effects, but the isoxazole ring in the Schiff base may confer distinct biological activity.
Data Table: Comparative Analysis
Preparation Methods
Direct Amination of Benzyl Halides
One of the most straightforward approaches to prepare benzylamines like 3,4-Dichloro-5-methylbenzylamine is via nucleophilic substitution of benzyl halides with ammonia or amines.
Process Overview : The starting material, 3,4-dichloro-5-methylbenzyl chloride (or bromide), undergoes nucleophilic substitution with ammonia or a primary amine under controlled temperature conditions, often in alcoholic solvents such as methanol.
Reaction Conditions : The reaction is typically carried out at moderate temperatures (around 50°C) with slow addition of the benzyl halide to the amine solution to control the reaction rate and minimize side reactions.
Workup and Purification : After completion, the reaction mixture is subjected to solvent removal under reduced pressure, aqueous phase separation, and extraction with organic solvents like dichloromethane. The crude product is purified by distillation or recrystallization.
Example Data : A related process for 3,5-bis(trifluoromethyl)-N-methylbenzylamine showed a molar yield of 84% and purity above 99.5% by gas chromatography, indicating the efficiency of this approach for halogenated benzylamines.
| Step | Conditions | Outcome |
|---|---|---|
| Benzyl halide + methylamine | 50°C, methanol, 5.5 hours addition | >99.5% conversion, 84% yield |
| Workup | Distillation, aqueous extraction | Purified benzylamine |
Reduction of Benzyl Nitriles
Another method involves the reduction of 3,4-dichlorophenylacetonitrile derivatives to the corresponding benzylamine.
Starting Material : 3,4-Dichlorophenylacetonitrile is subjected to catalytic hydrogenation or chemical reduction.
Catalysts and Conditions : Hydrogenation typically uses palladium or Raney nickel catalysts under hydrogen atmosphere at low temperatures (~5°C to room temperature).
Advantages : This method allows for selective reduction of the nitrile group to the primary amine without affecting the aromatic chlorines.
Example : A patent describes the preparation of substituted ethylamines by reduction of nitriles with subsequent purification steps involving recrystallization.
Nucleophilic Substitution on Sulfonate Esters
A more complex synthetic route involves the preparation of sulfonate esters from hydroxypiperidine derivatives followed by nucleophilic substitution with benzylamines.
-
- Formation of sulfonic acid esters from hydroxyl precursors using sulfonyl chlorides (e.g., methanesulfonyl chloride) and bases like triethylamine.
- Nucleophilic substitution of the sulfonate ester with benzylamine to introduce the benzylamino group.
Reaction Conditions : These reactions are typically carried out at room temperature in nonpolar solvents such as dichloromethane with catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP).
Reagent Ratios : Triethylamine and sulfonylating agents are used in molar excess (3-4 times and 2.4-3 times respectively) relative to the hydroxyl substrate to drive the reaction to completion.
Alternative Synthetic Routes and Considerations
Acylation and Functional Group Transformations : Some methods involve acylation of intermediates using formic acid and carbonylimidazole derivatives under mild conditions to modify the amine functionality or protect groups during synthesis.
Microwave-Assisted Synthesis : Recent advances have demonstrated that microwave irradiation can significantly reduce reaction times and improve yields for halogenated benzylamine derivatives by enhancing reaction kinetics in solution-phase synthesis.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
